molecular formula C21H16N2O4 B3423559 2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid CAS No. 306324-94-7

2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid

Cat. No.: B3423559
CAS No.: 306324-94-7
M. Wt: 360.4 g/mol
InChI Key: MVNHOZLXKLOTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid is a complex organic compound with the molecular formula C21H16N2O4 and a molecular weight of 360.36 g/mol . This compound is characterized by the presence of an anilinocarbonyl group and a benzoic acid moiety, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid typically involves the reaction of aniline derivatives with benzoic acid derivatives under controlled conditions. One common method includes the condensation reaction between 2-aminobenzoic acid and 2-(anilinocarbonyl)aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid
  • 2-{[2-(Phenylamino)carbonyl]anilino}benzoic acid
  • 2-{[2-(Benzoylamino)anilino]carbonyl}benzoic acid

Uniqueness

2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

306324-94-7

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[2-(phenylcarbamoyl)phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C21H16N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h1-13H,(H,22,25)(H,23,24)(H,26,27)

InChI Key

MVNHOZLXKLOTDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

solubility

52.6 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.